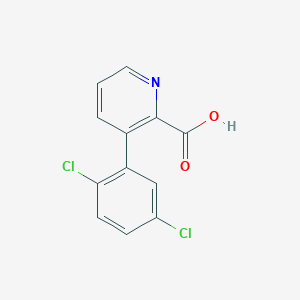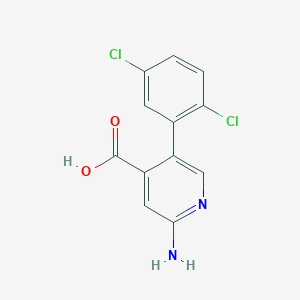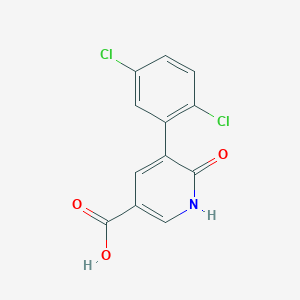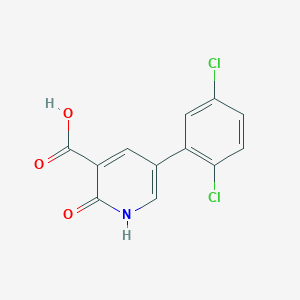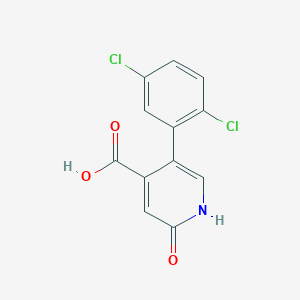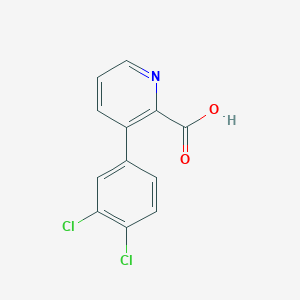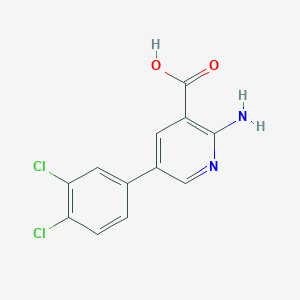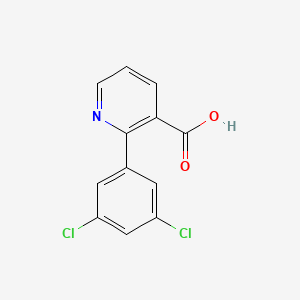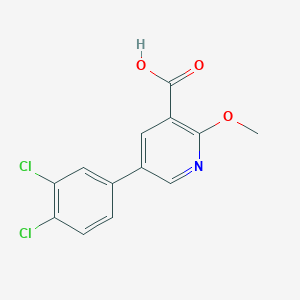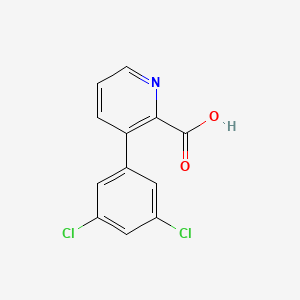
3-(3,5-Dichlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)picolinic acid (3,5-DCPPA) is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a white, crystalline solid, soluble in water and organic solvents, and has an empirical formula of C7H4Cl2NO2. 3,5-DCPPA has a molecular weight of 199.05 g/mol and a melting point of 203-204°C. It is a common reagent in organic synthesis and has a wide range of applications in the pharmaceutical and biotechnology industries (1).
Aplicaciones Científicas De Investigación
3-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, drug-receptor interactions, and the synthesis of biologically active compounds. It has also been used in the synthesis of drugs, such as antibiotics and anti-cancer agents (3).
Mecanismo De Acción
3-(3,5-Dichlorophenyl)picolinic acid, 95% is a competitive inhibitor of the enzyme tyrosine phosphatase, which is involved in the regulation of cellular signaling pathways. It binds to the active site of the enzyme and blocks its activity, leading to the inhibition of downstream signaling pathways (4).
Biochemical and Physiological Effects
3-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in the study of biochemical and physiological processes, such as cell signaling, gene expression, and protein-protein interactions. It has been found to be an effective inhibitor of tyrosine phosphatase, which is involved in the regulation of cellular signaling pathways (5).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-Dichlorophenyl)picolinic acid, 95% is a useful reagent for scientific research and laboratory experiments due to its low cost, stability, and solubility in a variety of solvents. However, it is not suitable for use in in vivo experiments due to its potential toxicity (6).
Direcciones Futuras
Future research on 3-(3,5-Dichlorophenyl)picolinic acid, 95% could focus on its potential applications in the pharmaceutical and biotechnology industries, such as the development of new drugs and the synthesis of biologically active compounds. Additionally, further research could be conducted to investigate its mechanism of action, as well as its biochemical and physiological effects. Finally, further studies could explore its potential toxicity and its use in in vivo experiments.
Métodos De Síntesis
3-(3,5-Dichlorophenyl)picolinic acid, 95% can be synthesized from pyridine, 3-chlorobenzoic acid and sodium hydroxide via a condensation reaction. The reaction is carried out in an aqueous solution of sodium hydroxide at 80-90°C for 1-2 hours. The product is then isolated by filtration and crystallized from aqueous ethanol (2).
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAZRHCAKGQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

